4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide
Description
This compound features a furan-2-ylmethyl group linked via a prop-2-yn-1-ylamine moiety to an acetamide backbone, terminating in an N,N-dimethylbenzamide group. Its structural uniqueness lies in the combination of a propargylamine-furan hybrid and a dimethyl-substituted benzamide, which may confer distinct electronic and steric properties.
Properties
IUPAC Name |
4-[[2-[furan-2-ylmethyl(prop-2-ynyl)amino]acetyl]amino]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-4-11-22(13-17-6-5-12-25-17)14-18(23)20-16-9-7-15(8-10-16)19(24)21(2)3/h1,5-10,12H,11,13-14H2,2-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNFAGRLTOZQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CN(CC#C)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with propargyl bromide to form the propargylated amine. This intermediate is subsequently coupled with N,N-dimethylbenzamide through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The propargyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The amide bond can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and propargyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzamide moiety may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural motifs with the target molecule:
Conformational Stability and Electronic Properties
- N-Benzyl-N-(Furan-2-ylmethyl)Acetamide: NMR and DFT studies reveal restricted rotation around the acetamide C–N bond due to steric hindrance between benzyl and furan-methyl groups.
- PZ-34: The ethoxyphenyl-quinoline system introduces planar aromatic regions, favoring intercalation or enzyme inhibition. In contrast, the target compound’s dimethylbenzamide may prioritize hydrophobic interactions .
Physicochemical Properties
- Solubility and LogP : The sulfonylhydrazinylidene group in ’s compound increases polarity (logP ~2.5), whereas the target compound’s dimethylbenzamide and propargyl groups likely elevate hydrophobicity (estimated logP ~3.2) .
- Metabolic Stability : Chloroacetamido derivatives () are prone to nucleophilic substitution, whereas the propargyl group in the target compound may undergo cytochrome P450-mediated oxidation, requiring structural optimization .
Biological Activity
The compound 4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide , with the CAS number 1252469-70-7 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies, case reports, and research findings to provide a comprehensive overview.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 339.4 g/mol . The structure includes a furan ring, a prop-2-yn-1-yl group, and a dimethylbenzamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 339.4 g/mol |
| Molecular Formula | C19H21N3O3 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and anticancer properties.
- Antimicrobial Activity : The presence of the furan moiety has been linked to enhanced antimicrobial properties. Research indicates that compounds with furan rings often display significant activity against various bacterial strains due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways .
- Anti-inflammatory Effects : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators .
- Anticancer Potential : Some studies have suggested that benzamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Study 1: Antimicrobial Efficacy
A study conducted by Mohamed et al. (2014) examined the antimicrobial properties of furan-containing compounds similar to our target compound. The results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Study 2: Anti-inflammatory Activity
In a pharmacological assessment, researchers evaluated the anti-inflammatory effects of related benzamide derivatives in animal models. The compounds demonstrated a dose-dependent reduction in paw edema in rats, suggesting potential therapeutic applications in treating inflammatory conditions .
Study 3: Anticancer Activity
A recent investigation into the anticancer properties of benzamide derivatives revealed that compounds structurally similar to our target molecule induced apoptosis in human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 25 µM, indicating effective cytotoxicity .
Q & A
Basic: What are the standard synthetic routes for synthesizing 4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of furan-2-ylmethylamine with prop-2-yn-1-yl bromide under basic conditions to form the tertiary amine intermediate.
- Step 2 : Activation of the carboxylic acid group in the benzamide derivative using coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) .
- Step 3 : Amide bond formation between the activated intermediate and the tertiary amine, monitored via TLC (hexane:ethyl acetate, 9:3 v/v) .
- Purification : Column chromatography or crystallization from methanol:water (4:1) is used to isolate the final product .
Basic: What spectroscopic techniques are essential for confirming the compound’s structural integrity?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To verify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, propargyl CH at δ 2.1–2.3 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 356.18) .
- Elemental Analysis : To validate purity (C, H, N within ±0.5% of theoretical values) .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Answer:
- Solvent Selection : Use anhydrous DCM or DMF to minimize side reactions .
- Temperature Control : Maintain 0–5°C during TBTU addition to prevent epimerization .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU) or additives like DMAP to enhance efficiency .
- Reagent Stoichiometry : Optimize molar ratios (e.g., 1.2:1 amine:acylating agent) to drive the reaction to completion .
Advanced: How should researchers resolve contradictions in crystallographic data for this compound?
Answer:
- Refinement Software : Use SHELXL for high-resolution refinement, incorporating hydrogen atom positions and anisotropic displacement parameters .
- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to validate intermolecular interactions and packing motifs .
- Validation Tools : Cross-check with PLATON or Mercury to identify missed symmetry elements or disordered regions .
Advanced: How to design a structure-activity relationship (SAR) study for this compound’s pharmacological potential?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace propargyl with alkyl/aryl groups) to probe steric/electronic effects .
- Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent changes with binding affinity .
Basic: What solubility properties and purification methods are critical for this compound?
Answer:
- Solubility : Poor in water; soluble in DMSO, DCM, or THF. Precipitates in aqueous buffers at pH < 5 .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile:water gradient) for high-purity isolation .
Advanced: What computational approaches are recommended to study the compound’s conformational stability?
Answer:
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) to assess torsional flexibility of the propargyl-furan linkage .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
Advanced: How to analyze hydrogen bonding patterns in the crystal structure?
Answer:
- X-ray Diffraction : Collect data at 100 K to minimize thermal motion artifacts .
- Graph Set Notation : Classify motifs (e.g., D for donor, A for acceptor) to identify chains (C(4)) or rings (R₂²(8)) .
- SHELX Hydrogen Bond Restraints : Apply DFIX and DANG constraints during refinement to ensure accurate geometry .
Basic: What are the key steps for monitoring reaction progress during synthesis?
Answer:
- TLC Analysis : Spot aliquots on silica plates; visualize under UV (254 nm) or iodine vapor .
- LC-MS : Use in-line MS detection to track intermediate formation (e.g., m/z 245 for the amine intermediate) .
Advanced: How to address discrepancies in reported biological activity data across studies?
Answer:
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out degradation artifacts .
- Statistical Analysis : Apply ANOVA or Tukey’s test to confirm significance of IC₅₀ variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
